4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide
Overview
Description
4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide is an organic compound characterized by a furan ring substituted with a chloromethyl group and a dimethylsulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide typically involves the chloromethylation of a furan derivative followed by sulfonamide formation. One common method involves the reaction of furan with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) to introduce the chloromethyl group . The resulting chloromethyl furan is then reacted with N,N-dimethylsulfonamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, particularly at the furan ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products Formed
Scientific Research Applications
4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide involves its ability to undergo nucleophilic substitution reactions, where the chloromethyl group acts as an electrophilic center. This reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function . The furan ring and sulfonamide group may also interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)furan-2-sulfonamide: Lacks the dimethyl groups on the sulfonamide, resulting in different reactivity and solubility properties.
N,N-dimethylfuran-2-sulfonamide: Lacks the chloromethyl group, affecting its ability to participate in nucleophilic substitution reactions.
4-(bromomethyl)-N,N-dimethylfuran-2-sulfonamide: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity due to the larger size and different electronegativity of bromine.
Properties
IUPAC Name |
4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c1-9(2)13(10,11)7-3-6(4-8)5-12-7/h3,5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQINYDLOIUHNBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=CO1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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